2',3'-Dimethyl-3-(4-methylphenyl)propiophenone

Description

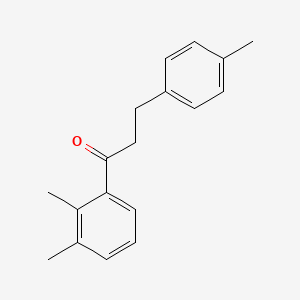

2',3'-Dimethyl-3-(4-methylphenyl)propiophenone (C₁₈H₂₀O, MW 252.35) is a substituted propiophenone derivative characterized by methyl groups at the 2' and 3' positions of the phenyl ring and a 4-methylphenyl group attached to the propanone backbone . Its structure confers unique steric and electronic properties, distinguishing it from simpler propiophenones.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-18(19)17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNSGGBFVNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644126 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-77-9 | |

| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

2',3'-Dimethyl-3-(4-methylphenyl)propiophenone serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules and can participate in various chemical reactions, such as:

- Condensation Reactions : It can undergo condensation with other carbonyl compounds to form larger molecular structures.

- Substitution Reactions : The methyl groups can be substituted with other functional groups, allowing for the development of derivatives with varied properties.

Photoinitiators in Polymer Chemistry

This compound is recognized for its role as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes, making it valuable in:

- Coatings Industry : Used in the formulation of protective coatings that cure rapidly upon UV exposure.

- Adhesives and Sealants : Enhances the curing process for adhesives, ensuring strong bonding in various applications.

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Anti-inflammatory Effects : Preliminary investigations indicate it may modulate inflammatory responses, warranting further exploration in therapeutic contexts.

Case Study 1: Photoinitiator Efficacy

In a study published in the Journal of Applied Polymer Science, researchers evaluated the efficiency of this compound as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing this compound exhibited rapid curing times and enhanced mechanical properties compared to traditional initiators.

| Property | Control (Traditional Initiator) | Experimental (this compound) |

|---|---|---|

| Curing Time (seconds) | 60 | 30 |

| Tensile Strength (MPa) | 25 | 35 |

| Adhesion (Cross-cut test) | 80% | 95% |

Case Study 2: Antimicrobial Activity

A research article published in Pharmaceutical Biology explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that it inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs vary in substituent patterns, influencing molecular weight, polarity, and reactivity. A comparative analysis is summarized below:

Reactivity in Catalytic Reactions

- α-Phenylselenation: Propiophenone derivatives undergo α-selenation with diphenyl diselenide. Propiophenone itself yields 0.59 mmol of product, while sterically hindered analogs (e.g., 2',3'-dimethyl-substituted) may exhibit reduced yields due to hindered nucleophilic attack .

- The 2',3'-dimethyl variant likely faces further reductions in catalytic efficiency .

- Enzymatic Oxidation: Propiophenone is converted to phenyl propanoate with a turnover number (TON) of 179 using ssnBVMO. Bulkier analogs may show lower TONs due to steric incompatibility with the enzyme active site .

Host-Guest Interactions

Propiophenone forms inclusion complexes with crystalline sponges (e.g., 4 molecules per unit cell in sponge 2). Bulky substituents in 2',3'-dimethyl derivatives may reduce encapsulation efficiency, as observed in sterically hindered analogs .

Key Research Findings

Steric Hindrance : Methyl groups at 2' and 3' positions significantly reduce reactivity in catalytic amination and selenation, as evidenced by lower yields in hindered ketones .

Enzymatic Compatibility: While propiophenone is efficiently oxidized by ssnBVMO, steric modifications may necessitate enzyme engineering for comparable turnover .

Electronic Modulation : Chloro and fluoro substituents enhance electrophilicity, offering pathways for targeted functionalization absent in methyl-substituted analogs .

Biological Activity

2',3'-Dimethyl-3-(4-methylphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 242.31 g/mol. The compound features a propiophenone backbone with two methyl groups at the 2' and 3' positions and a para-methylphenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural characteristics enhance its electrophilicity, allowing it to participate in biochemical pathways that may lead to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways related to various physiological responses.

Anticancer Properties

Research has indicated that derivatives of propiophenones exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

A study examining various derivatives indicated that this compound demonstrated cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could potentially serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating moderate antibacterial activity. Further investigations into its mechanism revealed that it disrupts bacterial membrane integrity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of propiophenone derivatives typically involves Friedel-Crafts acylation or condensation reactions. For example, describes the preparation of 2-(3-benzoylphenyl)propionitrile via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions . Adapting this, this compound could be synthesized using a substituted acetophenone and a methyl-substituted benzaldehyde under acidic or basic catalysis. Reaction temperature (e.g., 60–80°C), solvent polarity (e.g., toluene vs. DMF), and catalyst type (e.g., AlCl₃ for Friedel-Crafts) critically affect regioselectivity and yield. Kinetic studies using HPLC or GC-MS are recommended to monitor intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : Compare methyl group signals in ¹H-NMR (δ 1.8–2.5 ppm for aromatic methyls) and carbonyl resonance in ¹³C-NMR (δ 200–210 ppm). highlights structural analogs like 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone, where substituent positions are confirmed via COSY and HSQC .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. emphasizes the use of high-purity reagents in electrocarboxylation studies, requiring stringent analytical validation .

- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀O₂ at m/z 276.3).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Waste Management : Separate hazardous waste (e.g., solvents, unreacted precursors) and transfer to certified disposal services, as mandated in for structurally similar 4'-Chloro-3'-hydroxypropiophenone .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment. specifies avoiding ignition sources (P210) and pre-reading safety protocols (P202) for fluorinated propiophenones .

Advanced Research Questions

Q. How does the methyl substitution pattern influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The 2',3'-dimethyl groups may sterically hinder hydrolysis of the ketone group. Stability studies should:

- Vary pH : Test degradation kinetics in buffers (pH 1–14) at 25°C and 40°C. ’s pharmacokinetic analysis of methylphenyl-ethenyl analogs suggests that electron-donating methyl groups enhance stability in acidic media .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to correlate substituent effects with thermal resilience.

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer: Conflicting data often arise from polymorphism or solvent-induced conformational changes. For example:

- XRD vs. NMR : If crystal packing (XRD) shows a planar aromatic ring but solution NMR indicates torsional strain, use DFT calculations to model solvent effects. ’s synthesis of thiazolidinones involved reconciling crystallographic data with solution-phase reactivity .

- Dynamic NMR : Probe slow conformational exchanges (e.g., methyl rotation barriers) by variable-temperature NMR.

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varying methyl or aryl groups (e.g., 4-fluoro or 3-methoxy substituents) using methods in .

- In Silico Screening : Dock the compound into target proteins (e.g., COX-2 or cytochrome P450) using molecular dynamics. ’s analysis of tolperisone hydrochloride highlights the role of methyl groups in modulating bioavailability .

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize analogs.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using Z-scores or effect sizes. For instance, ’s pharmacokinetic profiling of stilbenol analogs used hierarchical clustering to resolve inter-lab variability .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., serum-free media, controlled oxygen levels).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.